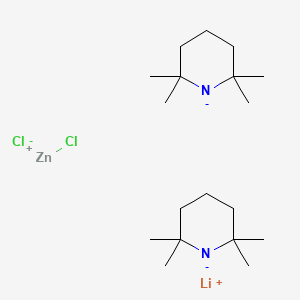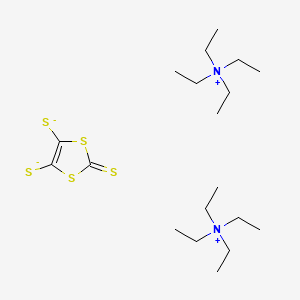
lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride is a complex organozinc compound with the molecular formula C9H18Cl2LiNZn . This compound is known for its strong reducing properties and is used as a reagent in various organic synthesis reactions . It is a solution in tetrahydrofuran (THF) and is often utilized in the field of organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride involves the reaction of zinc with 2,2,6,6-tetramethylpiperidine in the presence of lithium chloride . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:
Zn+2,2,6,6-Tetramethylpiperidine+LiCl→this compound
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis, converting carbonyl compounds to alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it replaces halide groups in organic molecules.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
The common reagents used with this compound include organic halides, carbonyl compounds, and other electrophiles . The reactions are typically carried out in THF or other suitable organic solvents under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, reduction reactions yield alcohols, while substitution reactions produce substituted organic compounds .
Scientific Research Applications
Lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride has several scientific research applications:
Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: It is used in the preparation of advanced materials with specific properties.
Pharmaceutical Research: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride involves its role as a nucleophile and reducing agent. It donates electrons to electrophilic centers in organic molecules, facilitating various chemical transformations . The molecular targets include carbonyl groups, halides, and other electrophilic sites .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidinylzinc chloride: Similar in structure but lacks the lithium chloride component.
Lithium tetramethylpiperidide: A strong base used in organic synthesis.
Zinc chloride: A common reagent in organic and inorganic chemistry.
Uniqueness
Lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride is unique due to its combination of lithium, zinc, and 2,2,6,6-tetramethylpiperidine, which imparts specific reactivity and stability . This makes it a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C18H36Cl2LiN2Zn- |
|---|---|
Molecular Weight |
423.7 g/mol |
IUPAC Name |
lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride |
InChI |
InChI=1S/2C9H18N.2ClH.Li.Zn/c2*1-8(2)6-5-7-9(3,4)10-8;;;;/h2*5-7H2,1-4H3;2*1H;;/q2*-1;;;+1;+2/p-2 |
InChI Key |
FDCKLEIDBYKMMW-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].CC1(CCCC([N-]1)(C)C)C.CC1(CCCC([N-]1)(C)C)C.[Cl-].Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl-](/img/structure/B11832108.png)






![tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11832144.png)
![[(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11832146.png)



![2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B11832174.png)

